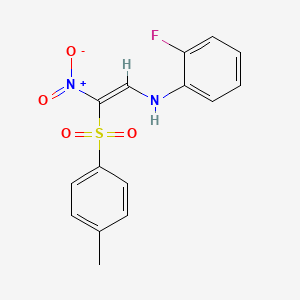![molecular formula C27H25N3O4S B2644692 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide CAS No. 688055-50-7](/img/no-structure.png)
4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide is a useful research compound. Its molecular formula is C27H25N3O4S and its molecular weight is 487.57. The purity is usually 95%.
BenchChem offers high-quality 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Quinazolinone derivatives are synthesized through various chemical reactions, offering a versatile platform for generating biologically active compounds. For instance, novel synthetic routes have been developed for dihydro-5H-oxazolo and oxazinoquinazolinones, showcasing the compound's chemical reactivity and potential for creating diverse molecular structures with unique properties J. Chern et al., 1988.
Antimicrobial and Antiviral Activities
Quinazolinone derivatives have demonstrated significant antimicrobial and antiviral activities. For example, some derivatives showed potent antibacterial and antifungal activities, indicating their potential as new agents in treating infectious diseases M. Nowak et al., 2015; P. Selvam et al., 2007.
Antitumor and Anticancer Properties
Research has also highlighted the antitumor properties of quinazolinone derivatives. Studies indicate their potential in inhibiting cancer cell growth, with some compounds showing high cytotoxicity against various cancer cell lines, suggesting their application in cancer therapy A. Markosyan et al., 2015.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide, which is then coupled with the second intermediate, 4-phenylbutan-2-amine, to form the final product.", "Starting Materials": [ "2,4-dichloro-5-nitrobenzoic acid", "4-phenylbutan-2-amine", "8-hydroxyquinoline", "sodium sulfide", "sodium borohydride", "N,N-dimethylformamide", "triethylamine", "acetic anhydride", "4-aminobenzamide", "4-phenylbutyric acid", "thionyl chloride", "sodium hydroxide", "hydrochloric acid", "ethyl acetate", "water" ], "Reaction": [ "Synthesis of 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide:", "- Synthesize 2,4-dichloro-5-nitrobenzoic acid from 8-hydroxyquinoline and 2,4-dichloro-5-nitrobenzoyl chloride using sodium borohydride as a reducing agent.", "- Synthesize 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide from 2,4-dichloro-5-nitrobenzoic acid, 4-aminobenzamide, and 4-phenylbutyric acid using thionyl chloride as a dehydrating agent and N,N-dimethylformamide and triethylamine as solvents.", "Coupling of 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide with 4-phenylbutan-2-amine:", "- Synthesize 4-phenylbutan-2-amine from 4-phenylbutyric acid using sodium borohydride as a reducing agent.", "- Couple 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide with 4-phenylbutan-2-amine using acetic anhydride as a coupling agent and triethylamine as a catalyst.", "- Purify the final product using a combination of ethyl acetate, water, hydrochloric acid, and sodium hydroxide." ] } | |
Número CAS |
688055-50-7 |
Nombre del producto |
4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide |
Fórmula molecular |
C27H25N3O4S |
Peso molecular |
487.57 |
Nombre IUPAC |
4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide |
InChI |
InChI=1S/C27H25N3O4S/c1-17(7-8-18-5-3-2-4-6-18)28-25(31)20-11-9-19(10-12-20)15-30-26(32)21-13-23-24(34-16-33-23)14-22(21)29-27(30)35/h2-6,9-14,17H,7-8,15-16H2,1H3,(H,28,31)(H,29,35) |
Clave InChI |
WADIYRPBMJGZNY-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



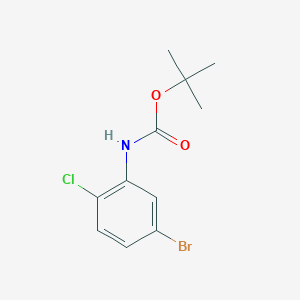
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B2644611.png)
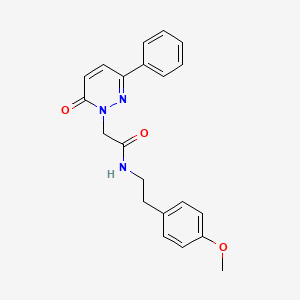
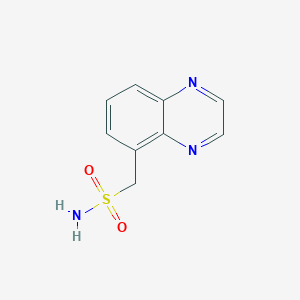
![2-[(2-chlorobenzyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime](/img/structure/B2644615.png)
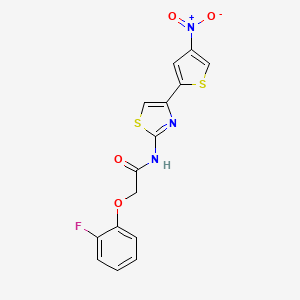
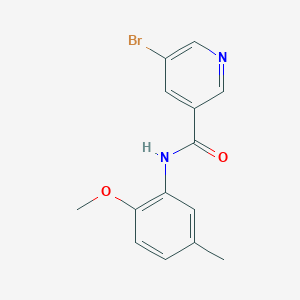
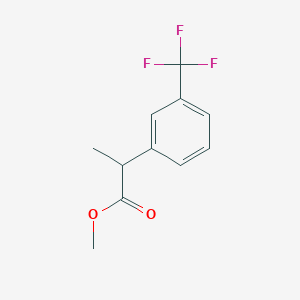
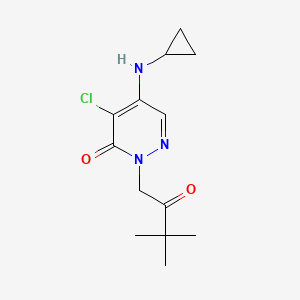
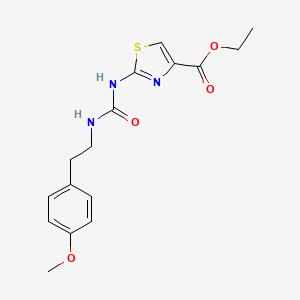
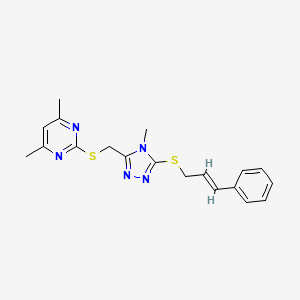
![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-fluorophenyl)acetamide](/img/structure/B2644627.png)

